Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate (CAS: 609794-51-6) is a structurally complex small molecule characterized by a thieno[2,3-b]pyridine core fused with a thiophene and pyridine ring. Key features include:
Properties
CAS No. |
609794-51-6 |
|---|---|
Molecular Formula |
C27H22F3N3O4S |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
ethyl 4-[[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H22F3N3O4S/c1-3-13-37-18-11-7-15(8-12-18)20-14-19(27(28,29)30)21-22(31)23(38-25(21)33-20)24(34)32-17-9-5-16(6-10-17)26(35)36-4-2/h3,5-12,14H,1,4,13,31H2,2H3,(H,32,34) |
InChI Key |
WHPKENZJXPELEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate involves several steps. One common approach is as follows:
Synthesis of Intermediate: Start with the synthesis of an intermediate compound, such as 6-[4-(allyloxy)phenyl]-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide .
Ethyl Ester Formation: React the intermediate with ethyl chloroformate or ethyl bromoacetate to form the ethyl ester.
Final Compound Formation: Combine the ethyl ester with 4-aminobenzoic acid under appropriate conditions to obtain this compound.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.
Chemical Reactions Analysis
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions:
Substitution Reactions: It reacts with nucleophiles (e.g., amines, alcohols) to form substituted derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the thienopyridine ring may lead to various products.
Common reagents include nucleophiles (e.g., amines, alcohols), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Anticancer Research
One of the prominent applications of this compound is in anticancer research . Studies have shown that compounds with similar structures exhibit indoleamine 2,3-dioxygenase (IDO) inhibitory activity, which can enhance the effectiveness of cancer treatments by overcoming tumor-induced immunosuppression. For instance, a related study highlighted the potential of such compounds in treating tumor-specific immunosuppression associated with cancer therapy, suggesting that they could be co-administered with traditional anticancer agents for improved efficacy .
Inhibition of Protein-Protein Interactions
Research has indicated that derivatives of this compound can be designed to inhibit specific protein-protein interactions (PPIs). The optimization of these compounds has been explored through structure–activity relationship (SAR) studies, revealing insights into their binding affinity and mechanism of action against targets like Keap1-Nrf2 , which is crucial for cellular defense against oxidative stress . This application is particularly relevant for developing therapies for diseases where oxidative stress plays a significant role.
Neuroprotective Effects
Emerging studies suggest that compounds similar to Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate may exhibit neuroprotective effects. The modulation of pathways involved in neuroinflammation and neuronal survival could lead to potential therapeutic strategies for neurodegenerative diseases. Case studies have documented the effects of similar compounds on reducing neuroinflammation in animal models, pointing towards their applicability in treating conditions like Alzheimer’s disease and multiple sclerosis.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Research into thieno[2,3-b]pyridine derivatives has demonstrated their effectiveness against various bacterial strains. The trifluoromethyl group present in the structure may enhance lipophilicity and thus improve membrane permeability, leading to increased antimicrobial activity. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance concerns.
Applications in Material Science
Beyond biological applications, this compound may find use in material science as a precursor for synthesizing functionalized polymers or nanomaterials. The unique structural features allow for modifications that could lead to materials with tailored electronic or optical properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural Analogues
The compound is compared to derivatives with modifications in the aryloxy substituent at position 6 of the thieno[2,3-b]pyridine core.
2.1.1. Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate (CAS: 617694-26-5)
- Molecular formula : C₂₅H₂₀F₃N₃O₄S, molecular weight 515.5 g/mol .
- Substituent difference : Methoxy (-OCH₃) instead of allyloxy (-OCH₂CH₂CH₂) at the 4-phenyl position.
- Impact of substituent :
2.1.2. Other Trifluoromethyl-Thieno[2,3-b]pyridine Derivatives
- Ethyl 4-acetamido-2,3-dimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyrrole-5-carboxylate (CAS: Not specified) Structural variation: Pyrrole ring instead of pyridine and additional methyl/acetyl groups. Functional impact: Reduced aromaticity and altered steric hindrance may affect target binding .
Comparative Structural and Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate, a complex synthetic compound, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C27H22F3N3O4S
- CAS Number : 609794-51-6
The structural complexity of this compound arises from its thieno[2,3-b]pyridine core, which is linked to various functional groups that may contribute to its biological activity.
Synthesis
Recent studies have focused on the synthesis of derivatives of thieno[2,3-b]pyridine compounds due to their diverse biological properties. This compound can be synthesized through multi-step reactions involving the introduction of functional groups that enhance its pharmacological profile .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thieno and pyridine moieties have been shown to possess antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Studies on related thieno[2,3-b]pyridine derivatives have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. For example, certain derivatives showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes, indicating their potential as anti-inflammatory agents . This suggests that this compound may also exhibit similar effects.
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The presence of trifluoromethyl and allyloxy groups could enhance the interaction with cellular targets involved in proliferation and apoptosis . Further investigations are necessary to quantify these effects specifically for this compound.
Case Studies
- Antibacterial Efficacy : A study focusing on thieno derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 333.75 μmol/L to 1335 μmol/L .
- In Vivo Anti-inflammatory Activity : In vivo experiments demonstrated that certain thieno derivatives could significantly reduce inflammation in animal models. The efficacy was measured using carrageenan-induced paw edema models, showing a dose-dependent response .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
